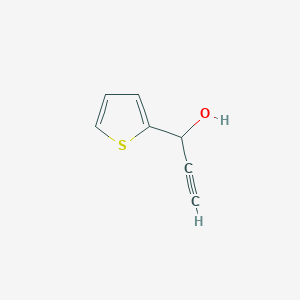

1-(2-Thienyl)-2-propyne-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6OS |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

1-thiophen-2-ylprop-2-yn-1-ol |

InChI |

InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h1,3-6,8H |

InChI Key |

HAKCCTKIFUQXHM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=CS1)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Diverse Transformation Pathways of 1 2 Thienyl 2 Propyne 1 Ol

Molecular Rearrangement Reactions

The structural arrangement of 1-(2-thienyl)-2-propyne-1-ol, featuring a hydroxyl group at a propargylic position, makes it susceptible to several important molecular rearrangement reactions. These transformations are often catalyzed by acids or transition metals and lead to the formation of α,β-unsaturated carbonyl compounds or allenes.

Meyer-Schuster and Rupe Rearrangements: Mechanistic Insights and Catalytic Facilitation

The Meyer-Schuster and Rupe rearrangements are classic acid-catalyzed isomerizations of propargyl alcohols. wikipedia.org The Meyer-Schuster rearrangement of secondary and tertiary propargyl alcohols yields α,β-unsaturated aldehydes or ketones, respectively. wikipedia.org The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final carbonyl compound. wikipedia.org

In the case of this compound, a secondary propargyl alcohol, the Meyer-Schuster rearrangement is expected to produce 3-(2-thienyl)propenal. The mechanism involves the protonation of the hydroxyl group, followed by its departure as a water molecule to form a propargyl cation. This cation can then rearrange to a more stable allenyl cation, which upon hydration and tautomerization, yields the α,β-unsaturated aldehyde.

The Rupe rearrangement is a competing pathway, particularly for tertiary propargyl alcohols, leading to the formation of α,β-unsaturated ketones. wikipedia.org While less likely for the secondary alcohol this compound, under certain conditions, trace amounts of the corresponding ketone might be observed.

Modern catalytic systems, employing transition metals such as ruthenium and silver, or Lewis acids like indium trichloride, have been developed to facilitate these rearrangements under milder conditions, often with improved yields and stereoselectivity. wikipedia.org For instance, the use of a ruthenium catalyst has been shown to be effective in the rearrangement of various propargylic alcohols. researchgate.net

Table 1: Catalysts for Meyer-Schuster and Rupe Rearrangements

| Catalyst Type | Examples | Conditions | Advantages |

| Brønsted Acids | H₂SO₄, HCl | Strong acid | Traditional method |

| Lewis Acids | InCl₃ | Microwave irradiation | Mild conditions, high yields |

| Transition Metals | Ru-based, Ag-based | Varies | Milder conditions, improved selectivity |

Propargyl-Allene Isomerization and Related Cascade Processes

The isomerization of propargyl alcohols to allenes is another significant transformation. This can be achieved through various methods, including the Myers allene synthesis, which involves the reaction of the propargyl alcohol with an arenesulfonylhydrazine. wikipedia.org This three-step process is stereospecific, allowing for the chirality of the propargyl alcohol to control the chirality of the resulting allene. wikipedia.org For this compound, this would lead to the formation of 1-(2-thienyl)propa-1,2-diene.

The in situ generation of allenes from propargylic precursors like this compound can initiate cascade reactions, leading to the formation of complex molecular architectures. researchgate.net These cascades can involve subsequent cycloadditions, electrocyclizations, or other intramolecular transformations. For example, a palladium-catalyzed reaction of propargyl ethers has been shown to proceed through a sequence involving Sonogashira coupling, propargyl-allene isomerization, and intramolecular cycloaddition. researchgate.net Such strategies offer a powerful tool for the efficient synthesis of polycyclic and heterocyclic compounds.

Nucleophilic Substitution Reactions at the Propargylic Center

The propargylic position of this compound is activated towards nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions can proceed through various mechanisms, including Sₙ1, Sₙ2, and Sₙ2' pathways, depending on the reaction conditions and the nature of the nucleophile.

Carbon-Carbon Bond Forming Transformations (e.g., Carboboration)

A notable carbon-carbon bond-forming reaction is the carboboration of propargyl alcohols. This process allows for the regioselective introduction of a carbon substituent and a boron moiety across the alkyne. A palladium-catalyzed trans-carboboration of propargyl alcohols has been developed, which is highly modular and regioselective. nih.govacs.org In this reaction, the newly introduced carbon group is invariably placed distal to the hydroxyl group. nih.govacs.org Applying this methodology to this compound would likely yield a versatile vinylboronate intermediate, which can be further functionalized.

The reaction typically involves deprotonation of the alcohol, followed by reaction with a diboron (B99234) reagent and a subsequent palladium-catalyzed cross-coupling with an organic halide. nih.govacs.org This method demonstrates excellent functional group tolerance and can be applied to a wide range of substrates. nih.gov

Table 2: Regioselective trans-Carboboration of Propargyl Alcohols

| Substrate | Carbon Source | Catalyst System | Product |

| Propargyl Alcohol | Aryl Halide | Pd₂(dba)₃ / P(1-nap)₃ | trans-Vinylboronate |

| Propargyl Alcohol | Methyl Iodide | Pd₂(dba)₃ / P(1-nap)₃ | trans-Vinylboronate |

Carbon-Heteroatom Bond Formation with Nitrogen, Oxygen, and Sulfur Nucleophiles

The hydroxyl group of this compound can be displaced by various heteroatom nucleophiles to form new C-N, C-O, and C-S bonds.

Nitrogen Nucleophiles: Reactions with amines can lead to the formation of propargyl amines. These reactions are often catalyzed by transition metals. For instance, a Z-enoate assisted Meyer-Schuster rearrangement has been reported where amines were found to be inefficient as nucleophiles under the studied conditions, highlighting the importance of the reaction system. nih.gov However, other catalytic systems can promote this transformation. A particularly interesting reaction involves the gold-catalyzed reaction of propargylic alcohols with acetonitrile, which proceeds through the formation of a 5-halo-1,3-oxazine intermediate, demonstrating a novel pathway for C-N bond formation. nih.gov

Oxygen Nucleophiles: The reaction with alcohols as nucleophiles can lead to the formation of propargyl ethers. Similar to amines, the direct substitution can be challenging, and often, activation of the hydroxyl group is required.

Sulfur Nucleophiles: Thiols have been shown to be effective nucleophiles in the Z-enoate assisted Meyer-Schuster rearrangement of propargylic alcohols, leading to the formation of 1,4-ketoester based vinyl sulfides. nih.gov This process exhibits a broad scope for both aryl and alkyl thiols. nih.gov The resulting vinyl sulfides can be further oxidized to the corresponding vinyl sulfones, which are valuable synthetic intermediates. nih.gov

Table 3: Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile | Reagent/Catalyst | Product Type |

| Nitrogen (Acetonitrile) | Gold catalyst, N-iodosuccinimide | 5-iodo-1,3-oxazine intermediate |

| Sulfur (Thiols) | Z-enoate assistance | Vinyl sulfides |

Propargylic Radical Chemistry and Regioselectivity

The generation of propargylic radicals from this compound opens up another avenue of reactivity. These radical intermediates can participate in various carbon-carbon bond-forming reactions. The regioselectivity of radical addition to the alkyne moiety is a crucial aspect of these transformations.

In general, the addition of a radical to an unsymmetrical alkyne can occur at either of the two sp-hybridized carbons. The regioselectivity is influenced by both steric and electronic factors of the substituents on the alkyne. For this compound, the thienyl group and the hydroxymethyl group will direct the incoming radical. Theoretical models suggest that radical attack is often directed to the carbon with the highest spin density in the π-system. huji.ac.il

Recent studies have shown that propargylic substitution reactions can proceed via radical mechanisms, for example, through the use of photoredox catalysis in combination with a diruthenium catalyst to generate alkyl radicals for enantioselective propargylic alkylation. researchgate.net The regioselectivity of such reactions is a key factor in determining the final product structure. In the case of radical additions of thiols to alkenes, the addition generally occurs at the less substituted carbon (anti-Markovnikov), and this principle can be extended to alkynes, suggesting that a thiyl radical would likely add to the terminal carbon of the alkyne in this compound. researchgate.net

Electrophilic Activation and Addition to the Alkyne Moiety

The electron-rich triple bond in this compound is susceptible to attack by electrophiles. These reactions often trigger subsequent rearrangements, leading to diverse and synthetically valuable products.

The electrophilic halogenation of propargylic alcohols is a well-established transformation that typically proceeds beyond simple addition. The reaction of this compound with halogenating agents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or molecular iodine (I₂) is expected to initiate a cascade known as the Meyer-Schuster rearrangement.

The generally accepted mechanism involves the initial attack of the alkyne on the electrophilic halogen source (e.g., I⁺) to form a cyclic halonium ion intermediate. This intermediate is then opened by the attack of a water molecule or the alcohol itself. A subsequent 1,3-shift of the hydroxyl group occurs, but in the case of secondary aryl- or heteroaryl-substituted propargylic alcohols like this compound, a ucl.ac.uknih.gov-sigmatropic shift (a Wagner-Meerwein rearrangement) of the thienyl group is also highly plausible. This rearrangement is driven by the formation of a more stable, resonance-delocalized carbocation. The final step is tautomerization to yield the α,β-unsaturated carbonyl product. Specifically, the reaction would likely yield β-halo-α,β-unsaturated ketones, where the halogen is at the β-position relative to the carbonyl group.

The choice of halogenating agent and reaction conditions can influence the product distribution and yield.

Table 1: Potential Halogenation Reactions and Expected Products

| Halogenating Agent | Catalyst/Solvent | Expected Major Product | Reaction Type |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | CH₂Cl₂ or Toluene | 3-Iodo-1-(thiophen-2-yl)prop-2-en-1-one | Iodo Meyer-Schuster Rearrangement |

| N-Bromosuccinimide (NBS) | aq. Acetone | 3-Bromo-1-(thiophen-2-yl)prop-2-en-1-one | Bromo Meyer-Schuster Rearrangement |

| Iodine (I₂) | Dioxane/H₂O | 3-Iodo-1-(thiophen-2-yl)prop-2-en-1-one | Iodo Meyer-Schuster Rearrangement |

The addition of water (hydration) or amines (hydroamination) across the alkyne moiety of this compound represents an atom-economical method for introducing valuable functional groups. These reactions are often catalyzed by transition metals, particularly gold complexes, which are known for their high affinity for alkynes (alkynophilicity).

Hydration: Gold-catalyzed hydration of propargylic alcohols can be controlled to yield either β-hydroxy ketones or α,β-unsaturated enones. nih.gov For a terminal alkyne like this compound, the reaction typically follows Markovnikov's rule. The gold catalyst activates the alkyne, facilitating the nucleophilic attack of water at the internal carbon (C-2). This leads to the formation of an enol intermediate, which then tautomerizes to the corresponding β-hydroxy ketone, 1-hydroxy-1-(thiophen-2-yl)propan-2-one. nih.gov Competing pathways, such as the Meyer-Schuster rearrangement to the enone 1-(thiophen-2-yl)prop-2-en-1-one, can sometimes occur, but conditions can be optimized to favor the hydration product. nih.gov

Hydroamination: The intermolecular hydroamination of this compound with anilines, catalyzed by gold, is a highly regioselective process. ucl.ac.ukorganic-chemistry.orgnih.gov The reaction proceeds via the addition of the amine to the gold-activated alkyne, yielding 3-hydroxyimines. ucl.ac.ukorganic-chemistry.org The hydroxyl group of the substrate plays a crucial role in accelerating the reaction, likely through hydrogen bonding interactions that facilitate the nucleophilic attack. ucl.ac.uk These resulting 3-hydroxyimines are stable intermediates that can be isolated or converted in situ. For example, subsequent reduction can provide syn-1,3-amino alcohols, or hydrolysis can furnish the 3-hydroxyketone. organic-chemistry.org

Cycloaddition and Cycloisomerization Reactions for Heterocycle Construction

The dual functionality of this compound makes it an excellent precursor for the synthesis of complex heterocyclic structures through cycloaddition and cycloisomerization reactions. Gold catalysts are particularly effective at mediating these transformations.

In a potential intramolecular pathway, if the thiophene (B33073) ring were appropriately substituted with a nucleophilic group, a gold-catalyzed cyclization could be envisioned. The gold catalyst would activate the alkyne, rendering it susceptible to attack by the pendant nucleophile, leading to the formation of a new fused ring system.

More commonly, the propargylic alcohol can participate in intermolecular reactions. For instance, in a gold-catalyzed reaction with 1,3-dicarbonyl compounds, this compound could undergo a sequential propargylic substitution followed by a 5-endo-dig cyclization. This pathway involves the initial formation of a C-C bond between the propargylic carbon and the dicarbonyl compound, followed by the intramolecular attack of one of the carbonyl oxygens onto the gold-activated alkyne, ultimately forming a substituted furan.

Furthermore, the alkyne can act as a dipolarophile in [3+2] cycloaddition reactions. Reaction with azides, for example, would lead to the formation of triazoles, while reaction with nitrones could yield isoxazolines. These reactions provide direct access to five-membered heterocycles containing the thienyl and hydroxylmethyl moieties.

Selective Oxidation Reactions of the Hydroxyl Functionality

The secondary alcohol group in this compound can be selectively oxidized to the corresponding ketone without affecting the alkyne or thiophene ring, yielding the valuable α,β-alkynyl ketone (ynone) known as 1-(thiophen-2-yl)prop-2-yn-1-one. researchgate.net This transformation is a key step in the synthesis of many complex molecules. A variety of modern, mild, and selective oxidation methods are available for this purpose.

These methods often avoid the harsh conditions and toxic byproducts associated with traditional oxidants like chromium reagents. Catalytic systems employing oxygen or other inexpensive terminal oxidants are particularly advantageous from a green chemistry perspective.

Table 2: Selected Methods for the Oxidation of Secondary Propargylic Alcohols

| Reagent/Catalyst System | Oxidant | Solvent | Typical Yields | Reference |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O, TEMPO, NaCl | O₂ (air) | Toluene | Good to Excellent | organic-chemistry.org |

| Copper Nanoparticles (Cu NPs) | tert-Butyl hydroperoxide (TBHP) or Air | Toluene | Good to Excellent | ucl.ac.uk |

| N-Iodosuccinimide (NIS) | - | CH₂Cl₂ | Good | ucl.ac.uk |

| Sodium Hypochlorite (NaOCl·5H₂O) | - | CH₂Cl₂ | High | ucl.ac.uk |

Advanced Catalytic Applications in Organic Synthesis Mediated by 1 2 Thienyl 2 Propyne 1 Ol

Transition Metal Catalysis for Propargylic Transformations

The presence of the alkyne and alcohol functionalities makes 1-(2-thienyl)-2-propyne-1-ol an excellent substrate for transition metal-catalyzed reactions. The metal center can activate the alkyne for nucleophilic attack or facilitate rearrangements and coupling reactions, leading to a wide array of valuable organic molecules.

Gold-Catalyzed Activation and Reactivity

Gold catalysts, known for their strong affinity for alkynes (alkynophilicity), are highly effective in activating propargylic alcohols. beilstein-journals.org In the context of molecules like this compound, gold(I) or gold(III) complexes can catalyze a range of transformations. These include rearrangements, cyclizations, and intermolecular reactions with various nucleophiles. beilstein-journals.orgdoi.org For instance, gold catalysts can promote the Meyer-Schuster rearrangement under mild conditions or act as activating agents in propargylic substitution reactions. doi.org While specific studies on this compound are not extensively detailed, the reactivity of analogous compounds like 1-phenylprop-2-yn-1-ol suggests that gold catalysis can lead to the formation of highly substituted furans when reacted with 1,3-dicarbonyl compounds. doi.orgresearchgate.net Gold complexes can also engage in multiple catalytic cycles, as seen in the cascade reaction of 2-alkynyl arylazides with alkynols to produce diverse pyrroloindolone derivatives. nih.gov

Ruthenium-Catalyzed Reactions: Mechanistic Studies and Stereocontrol

Ruthenium catalysts offer a distinct reaction profile for propargylic alcohols. Research on similar substrates has shown that ruthenium complexes can catalyze [2+2] cycloadditions and enantioselective intramolecular propargylation. xmu.edu.cn These reactions often proceed through metallacyclobutene or allenylidene intermediates. xmu.edu.cn The ability to control stereochemistry is a key feature of many ruthenium-catalyzed processes. For example, asymmetric transfer hydrogenation of specific lactones using ruthenium catalysts can construct two consecutive stereogenic centers with high diastereoselectivity and enantioselectivity through dynamic kinetic resolution. dicp.ac.cn While direct mechanistic studies on this compound are limited, the established reactivity patterns for propargylic alcohols suggest its potential in forming complex chiral structures under ruthenium catalysis.

Palladium- and Copper-Catalyzed Processes (e.g., Oxidative Cyclization, Coupling Reactions)

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions, and propargylic substrates are no exception. rsc.org Palladium-catalyzed processes can be employed for the synthesis of complex molecular architectures. mdpi.com Although specific examples detailing the oxidative cyclization or coupling of this compound are not prominent, the general utility of palladium in C-C and C-N bond formation is well-established for a broad range of substrates, including those with heterocyclic motifs. rsc.orgnih.gov

Copper Catalysis: Copper catalysts are effective for a variety of transformations, including oxidative cyclizations and coupling reactions. nih.govrsc.orgrsc.org For instance, copper-catalyzed aerobic aminooxygenation and dioxygenation of alkenes can produce saturated heterocycles. nih.gov In reactions involving propargylic alcohols, copper catalysts can facilitate tandem cyclizations. A notable example is the synthesis of 2-acetylthienopyridine from o-propynol fluoropyridine, which proceeds through a copper-catalyzed cyclization. nih.gov This highlights the potential of copper catalysis to construct complex heterocyclic systems from propargylic alcohol precursors.

Table 1: Overview of Palladium- and Copper-Catalyzed Reactions with Propargylic Substrates

| Catalyst System | Reaction Type | Substrate Class | Product Type |

| Palladium(II) | Cross-Coupling | Aryl/Heteroaryl Halides | Functionalized Amines |

| Palladium(0) | Cyclization | 2-Vinylthiiranes | Thiazolidine Derivatives |

| Copper(II) | Oxidative Cyclization | o-Propynol Fluoropyridine | 2-Acylthienopyridines |

| Chiral Copper Complex | Aminooxygenation | Alkenylsulfonamides | 2-Formyl Pyrrolidines |

Silver- and Indium-Catalyzed Transformations

Silver Catalysis: Silver salts, acting as soft and carbophilic Lewis acids, are known to catalyze multicomponent reactions involving alkynes. nih.gov The A³-coupling (aldehyde, alkyne, amine) is a prominent example where silver catalysts are effective, leading to the synthesis of propargylamines. nih.gov Silver catalysts can also be used in the enantioselective propargylation of ketimines, proceeding in high yield and excellent enantiomeric ratio. escholarship.org Mechanistic studies suggest that these reactions may involve the transmetalation of the silver catalyst with a borolane reagent. escholarship.org

Indium Catalysis: Indium is a moisture-stable metal that has gained importance in C-C bond formation. ucm.es Indium-catalyzed reactions, often performed in aqueous media, can mediate the reaction between carbonyl compounds and propargyl halides to form allenic or propargylic alcohols. ucm.es Furthermore, indium(III) catalysts are effective in intermolecular alkyne hydroarylation, which has been used to synthesize β-alkenyl-substituted BODIPY dyes, some of which incorporate a thienyl group. nih.gov

Zinc-Mediated Reactions in Propargylation

Zinc-mediated and -catalyzed propargylation reactions are valuable methods for forming carbon-carbon bonds. organic-chemistry.org These reactions often utilize propargyl or allenyl boronates, which react with aldehydes and ketones. organic-chemistry.orgnih.gov The process typically involves a B/Zn exchange to generate a highly reactive allenylzinc intermediate. organic-chemistry.org This methodology can be catalytic in zinc, with diethylzinc (B1219324) (Et₂Zn) being a common catalyst, achieving high yields and regioselectivity. organic-chemistry.org The development of zinc-catalyzed asymmetric propargylations has been particularly significant, allowing for the synthesis of chiral molecules with high stereoselectivity. researchgate.netnih.gov

Table 2: Zinc-Mediated Propargylation of Carbonyls

| Zinc Reagent/Catalyst | Co-reagent | Carbonyl Substrate | Key Feature |

| Catalytic Et₂Zn | Allenyl/Propargyl Boronates | Aldehydes, Ketones | High yield and regioselectivity |

| Et₂Zn | Propargyl Borolane | Trifluoromethyl Ketones | Asymmetric synthesis |

| Zinc Metal | Propargylic Bromides | Carbon Dioxide (in flow) | Synthesis of allenic/propargylic acids |

Brønsted Acid and Lewis Acid Catalysis in Propargylic Alcohol Chemistry

Beyond transition metals, both Brønsted and Lewis acids can effectively catalyze reactions involving propargylic alcohols. These acid-catalyzed transformations provide green and atom-economical routes to a variety of important chemical structures.

Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for enantioselective reactions. They have been successfully applied in the asymmetric propargylation of aldehydes to produce chiral homopropargylic alcohols. nih.gov The catalyst is believed to activate the reaction by forming a strong hydrogen bond with the boronate reagent, facilitating a six-membered cyclic transition state. nih.gov This type of catalysis is highly efficient and demonstrates broad synthetic utility. nih.govrsc.org

Lewis Acid Catalysis: Lewis acids are widely employed to activate carbonyls and other functional groups. bath.ac.ukresearchgate.net In propargylic alcohol chemistry, Lewis acids can catalyze various transformations, including carbonyl-ene reactions and Prins cyclizations. researchgate.netnih.gov The mechanism often involves the coordination of the Lewis acid to an oxygen atom, which enhances the electrophilicity of the substrate. nih.gov It has been noted that in some "Lewis acid-mediated" reactions, protons generated from the hydrolysis of the Lewis acid may be the true catalytic species. nih.gov

Table 3: Comparison of Acid Catalysis in Propargylic Chemistry

| Catalyst Type | Example Reaction | Mechanistic Role | Key Advantage |

| Chiral Brønsted Acid | Asymmetric Propargylation of Aldehydes | Hydrogen bonding to activate boronate | High enantioselectivity |

| Lewis Acid (e.g., AlCl₃) | Carbonyl-Ene Reactions | Coordination to carbonyl, LUMO lowering | Acceleration of pericyclic reactions |

Organocatalysis and Metal-Free Approaches to Propargylic Alcohol Reactivity

The paradigm of activating propargylic alcohols without transition metals has gained significant traction, offering pathways to valuable molecular architectures through more sustainable and cost-effective methods. Organocatalysis, particularly utilizing Brønsted acids, has emerged as a powerful strategy for activating the hydroxyl group of propargylic alcohols, including heteroaromatic variants like this compound, facilitating their conversion into reactive intermediates for subsequent transformations.

Under Brønsted acid catalysis, the hydroxyl group of a propargylic alcohol is protonated, transforming it into a good leaving group (water). This departure generates a stabilized propargyl cation. The presence of the electron-rich 2-thienyl group at the carbinol center of this compound is expected to stabilize this cationic intermediate through resonance, thereby facilitating its formation and influencing its subsequent reactivity. This activation mode opens the door to a variety of nucleophilic substitution and cyclization reactions.

Simple Brønsted acids, such as p-toluenesulfonic acid (PTSA), have been shown to efficiently catalyze the direct substitution of the hydroxyl group in propargylic alcohols with carbon-nucleophiles like 1,3-dicarbonyl compounds. nih.gov This type of reaction, when applied to substrates analogous to this compound, proceeds readily, indicating the utility of this approach for forming new carbon-carbon bonds.

More sophisticated chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), such as chiral phosphoric acids (CPAs), have enabled the development of highly enantioselective transformations of propargylic alcohols. dntb.gov.uaacs.orgresearchgate.net These catalysts create a chiral environment around the cationic intermediate, allowing for stereocontrolled attack by a nucleophile. For instance, CPAs have been successfully employed in asymmetric (3+2) annulation reactions of propargylic alcohols with various indole derivatives, constructing both central and axial chirality with high levels of stereocontrol. rsc.orgbeilstein-journals.org While direct examples involving this compound are not prominent in the literature, the broad substrate scope of these reactions, which includes various aryl-substituted propargylic alcohols, suggests its potential applicability.

A notable metal-free approach involves the cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids, catalyzed by perfluorophenylboronic acid. chemrxiv.org This reaction proceeds under mild conditions and demonstrates high regioselectivity, providing access to complex structures containing a quaternary carbon center. The proposed mechanism involves the formation of a boron "ate" complex, followed by an intramolecular borotropic migration. chemrxiv.org The electronic nature of the aryl group on the propargylic alcohol has been shown to have little effect on the reaction outcome, accommodating both electron-donating and electron-withdrawing groups. chemrxiv.org This robustness suggests that this compound would be a viable substrate for such transformations.

The following tables summarize representative findings for organocatalytic and metal-free reactions of structurally similar propargylic alcohols, illustrating the potential applications for this compound.

Table 1: Brønsted Acid-Catalyzed Propargylation of 1,3-Dicarbonyl Compounds with Aryl Propargylic Alcohols

This table presents data on the propargylation of 1,3-dicarbonyl compounds with various propargylic alcohols, a reaction catalyzed by a simple Brønsted acid. The data is based on findings from analogous systems.

Table 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Reactions of Propargylic Alcohols

This table showcases the application of chiral phosphoric acids in asymmetric synthesis using propargylic alcohols. The examples are drawn from studies on analogous aryl-substituted compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 Thienyl 2 Propyne 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR for Chemical Shift and Coupling Analysis

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(2-Thienyl)-2-propyne-1-ol, distinct signals are expected for the protons of the thiophene (B33073) ring, the methine proton adjacent to the hydroxyl group, the acetylenic proton, and the hydroxyl proton itself. The chemical shifts (δ) of the thiophene protons would appear in the aromatic region, typically between 6.5 and 8.0 ppm, with their specific shifts and coupling patterns revealing their positions on the ring. The methine proton (CH-OH) would likely resonate further downfield due to the deshielding effects of the adjacent oxygen and thiophene ring. The acetylenic proton is anticipated to appear as a sharp singlet, typically in the range of 2.0-3.0 ppm. The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, often appearing as a broad singlet. Spin-spin coupling between adjacent non-equivalent protons would provide valuable information on the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be observed for each unique carbon atom in the thiophene ring, the carbon bearing the hydroxyl group (C-OH), and the two acetylenic carbons. The chemical shifts of the thiophene carbons would be found in the aromatic region (typically 120-140 ppm). The carbinol carbon (C-OH) would appear in the range of 50-80 ppm, while the sp-hybridized carbons of the alkyne would resonate in the region of 70-90 ppm.

A hypothetical data table for the expected NMR signals is presented below:

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3' | dd | Thiophene | ||

| H-4' | dd | Thiophene | ||

| H-5' | dd | Thiophene | ||

| CH-OH | m | Methine | ||

| C≡CH | s | Acetylenic | ||

| OH | br s | Hydroxyl |

| ¹³C NMR | δ (ppm) | Assignment |

| C-2' | Thiophene | |

| C-3' | Thiophene | |

| C-4' | Thiophene | |

| C-5' | Thiophene | |

| CH-OH | Methine | |

| C≡CH | Acetylenic | |

| C≡CH | Acetylenic |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Elucidating Molecular Topology and Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-coupled. Cross-peaks would be expected between the adjacent protons on the thiophene ring, and crucially, between the methine proton (CH-OH) and the adjacent thiophene proton, confirming the attachment of the propynol (B8291554) side chain to the C-2 position of the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HMQC spectrum would definitively link each proton signal of the thiophene ring to its corresponding carbon atom. It would also show a correlation between the methine proton and the carbinol carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of the hydroxyl group as a water molecule (M-18), cleavage of the bond between the thiophene ring and the side chain, and fragmentation of the thiophene ring itself. The presence of the sulfur atom in the thiophene ring would result in a characteristic isotopic pattern for sulfur-containing fragments.

A hypothetical fragmentation data table is shown below:

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M-18]⁺ | Loss of H₂O |

| [M-C₃H₃O]⁺ | Loss of the propynol side chain |

| [C₄H₃S]⁺ | Thienyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. A sharp peak around 3300 cm⁻¹ would correspond to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the 2100-2260 cm⁻¹ region. The C-O stretch of the alcohol would be observed in the 1000-1260 cm⁻¹ range. Vibrations associated with the thiophene ring, including C-H and C=C stretching, would be present in the aromatic region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, which often shows a weak absorption in the IR spectrum, would be expected to exhibit a strong signal in the Raman spectrum. The symmetric vibrations of the thiophene ring would also be Raman active.

A table of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200-3600 | IR |

| ≡C-H stretch | ~3300 | IR |

| C-H stretch (thiophene) | 3000-3100 | IR |

| C≡C stretch | 2100-2260 | IR, Raman |

| C=C stretch (thiophene) | 1400-1600 | IR, Raman |

| C-O stretch | 1000-1260 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the thiophene ring, which acts as the primary chromophore. Thiophene typically exhibits strong π → π* transitions. The presence of the propynol substituent may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted thiophene.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal of this compound would provide the most definitive structural information in the solid state. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Furthermore, XRD analysis reveals information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal. This data is invaluable for understanding the solid-state properties of the compound. A successful crystallographic study would yield detailed information on the planarity of the thiophene ring and the conformation of the propynol side chain relative to the ring.

Chromatographic Techniques (e.g., GC-MS, TLC) for Reaction Monitoring, Purity Assessment, and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound. Thin-Layer Chromatography (TLC) is frequently employed for real-time reaction monitoring, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for purity assessment and structural confirmation. For purification on a preparative scale, column chromatography is the method of choice.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and effective method for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and a mobile phase.

A common mobile phase, or eluent system, for propargylic alcohols is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the spots on the TLC plate. The position of a compound on the developed chromatogram is characterized by its retention factor (R\f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 1: Representative TLC Monitoring of a Propargylic Alcohol Synthesis This table is illustrative and based on typical results for similar compounds.

| Time Point | Spotting | R\f Value (Product) | R\f Value (Starting Material) | Observations |

| t = 0 h | Starting Material | - | 0.6 | A single spot corresponding to the starting aldehyde. |

| t = 2 h | Reaction Mixture | 0.4 | 0.6 | Appearance of a new, more polar spot for the alcohol product, with the starting material spot still prominent. |

| t = 6 h | Reaction Mixture | 0.4 | 0.6 | The product spot has intensified, while the starting material spot has diminished. |

| t = 12 h | Reaction Mixture | 0.4 | - | The starting material spot is no longer visible, indicating the reaction is likely complete. |

Visualization is typically performed under UV light, or by using a staining agent if the compounds are not UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly sensitive technique used to assess the purity of this compound and to confirm its molecular weight and structure. In the gas chromatograph, the compound is vaporized and travels through a capillary column. The time it takes for the compound to pass through the column is known as its retention time (RT), which is a characteristic property under a specific set of chromatographic conditions.

After eluting from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process can cause the molecule to fragment in a predictable manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound, while the fragmentation pattern provides valuable structural information. For thiophene-containing compounds, fragmentation often involves cleavage of the side chain and characteristic fragmentation of the thiophene ring itself.

Table 2: Illustrative GC-MS Data for a Thiophene-Containing Propargylic Alcohol This data is hypothetical and serves to illustrate the expected results for this compound.

| Parameter | Value |

| Gas Chromatography | |

| Column | DB-5ms (or similar non-polar column) |

| Injection Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Retention Time (RT) | ~12.5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Molecular Ion (M+) | m/z 152 |

| Key Fragment Ions | m/z 123 ([M-CHO]+), m/z 111 ([M-C3H3O]+), m/z 97 (Thienyl cation), m/z 39 (Propargyl cation) |

Column Chromatography for Isolation and Purification

Following the synthesis of this compound, column chromatography is the standard method for its isolation and purification from the crude reaction mixture. This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and an eluent, typically a mixture of hexane and ethyl acetate, is passed through the column.

The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases. Fractions are collected at the outlet of the column, and those containing the pure product, as identified by TLC, are combined. The solvent is then removed under reduced pressure to yield the purified this compound. The choice of eluent composition is critical for achieving good separation and is often determined by preliminary TLC analysis. A solvent system that gives an R\f value of approximately 0.3-0.4 for the desired compound on a TLC plate is often a good starting point for column chromatography.

Table 3: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) |

| Loading Method | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel before being loaded onto the column. |

| Fraction Collection | Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product. |

Applications As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor for the Synthesis of Diverse Heterocyclic Compounds (e.g., Furans, Pyrroles, Thiochromenes, Indolizines, Carbolines)

The trifunctional nature of propargyl alcohols, including 1-(2-thienyl)-2-propyne-1-ol, provides a powerful platform for the synthesis of a variety of heterocyclic systems. Through carefully chosen reaction conditions and catalysts, the hydroxyl group and the alkyne can be orchestrated to undergo cyclization reactions with various nucleophiles and reaction partners.

Furans and Pyrroles: Gold-catalyzed reactions are particularly effective for the synthesis of furans and pyrroles from propargyl alcohols. A gold(I)-catalyzed intermolecular cascade reaction between a propargyl alcohol and an alkyne can produce di-, tri-, and tetrasubstituted furans. rsc.org This process involves an initial alcohol addition to the alkyne, followed by a Saucy-Marbet rearrangement and an allene-ketone cyclization. rsc.org Similarly, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols offer a rapid and high-yielding route to furans and pyrroles under mild, open-flask conditions. nih.gov Another approach involves an iron(III) chloride-catalyzed tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans. nih.gov

Thiochromenes: The synthesis of thiochromenes from tertiary propargyl alcohols, such as this compound, can be achieved through a multi-step sequence. A key strategy involves the initial conversion of the propargyl alcohol to an S-aryl propargyl sulfide (B99878) via a p-toluenesulfonic acid (PTSA)-catalyzed thiolation with a thiophenol. nih.govntu.edu.tw This intermediate then undergoes a 6-endo-dig cyclization. This intramolecular cyclization can be promoted by either a silver catalyst for hydroarylation or N-iodosuccinimide for iodoarylation to furnish the final 2H-thiochromene structure. nih.govntu.edu.tw This methodology has been successfully applied in the synthesis of the retinoic acid receptor (RAR) antagonist AGN194310. nih.govntu.edu.tw

Indolizines: Indolizines, which are N-fused heterocyclic compounds, can be synthesized using propargylic alcohols as key precursors. nist.govacs.orgnih.gov A samarium-catalyzed C(sp³)–H bond activation allows for the reaction between 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions to construct a broad range of indolizine (B1195054) derivatives. chemicalbook.com This transformation capitalizes on the reactivity of the propargyl alcohol to engage with the azaarene starting material in a C-C bond-forming cyclization.

Carbolines: Tetrahydro-β-carboline frameworks, which are prevalent in alkaloids and pharmaceutically active compounds, can be accessed from propargylic alcohols. caltech.edu A facile and efficient route involves the acid-catalyzed dehydrative annulation reaction between 2-indolylmethyl azides and propargylic alcohols. nih.gov This process proceeds through a cascade sequence initiated by a Friedel–Crafts-type alkylation, followed by an intramolecular "Click" reaction, forming multiple chemical bonds in a single operation with high atom economy. nih.gov

Table 1: Synthesis of Heterocyclic Compounds from Propargyl Alcohols This table summarizes general synthetic strategies for which this compound could be a suitable substrate.

| Heterocycle | General Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Furans | Intermolecular cascade reaction with alkynes | Triazole-gold (TA-Au) and Copper catalysts | rsc.org |

| Pyrroles | Dehydrative cyclization | Gold catalyst | nih.gov |

| Thiochromenes | Thiolation followed by intramolecular iodo/hydroarylation | PTSA, Ag or N-Iodosuccinimide | nih.govntu.edu.tw |

| Indolizines | C(sp³)–H bond activation/cyclization with 2-alkylazaarenes | Samarium catalyst | chemicalbook.com |

| Tetrahydro-β-carbolines | Dehydrative annulation with 2-indolylmethyl azides | Acid catalyst (e.g., Yb(OTf)₃) | nih.gov |

Construction of Conjugated Enynes and Allenic Systems

The propargyl alcohol moiety is a well-established precursor for the synthesis of both conjugated enynes and allenic systems through various rearrangement and substitution reactions.

Conjugated Enynes: The acid-catalyzed Meyer-Schuster rearrangement is a classical transformation of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. rsc.orguni-halle.de For a tertiary alcohol like this compound, a competing pathway known as the Rupe rearrangement can occur, which also yields α,β-unsaturated ketones, often via an enyne intermediate. rsc.orgnih.gov These rearrangements provide a direct route to conjugated enone systems. uni-halle.de The reaction is typically promoted by strong acids, but milder conditions using transition metal catalysts (e.g., Ru, Ag, InCl₃) have been developed to improve selectivity and yields. rsc.org Additionally, an iron(III)-catalyzed dehydration of propargyl alcohols, promoted by 1,2,3-triazoles, can produce conjugated enynes with excellent stereoselectivity. ntu.edu.tw

Allenic Systems: Propargyl alcohols are versatile starting materials for the synthesis of allenes. The Myers allene (B1206475) synthesis, for example, converts a propargyl alcohol into an allene via a Mitsunobu reaction with an arenesulfonylhydrazine, followed by a uni-halle.deuni-halle.de-sigmatropic rearrangement of the resulting diazene (B1210634) intermediate. nih.gov This method is stereospecific, allowing the chirality of the propargyl alcohol to control the chirality of the allene product. nih.gov Other methods for synthesizing allenes from propargyl alcohols include Sₙ2' reactions of the corresponding propargyl mesylates with organozinc reagents or reactions of the alcohols with allylindium reagents generated in situ. researchgate.net These transformations highlight the utility of the propargylic system in generating the cumulenic structure of allenes through controlled substitution and rearrangement pathways. nih.gov

Table 2: Synthesis of Enynes and Allenes from Propargyl Alcohols This table outlines general methods applicable to propargyl alcohols like this compound.

| Product System | Reaction Name/Type | Typical Conditions/Catalysts | Reference |

|---|---|---|---|

| Conjugated Enones | Meyer-Schuster/Rupe Rearrangement | Acid catalyst (e.g., H₂SO₄) or Metal catalyst (e.g., Ru, Ag) | rsc.orgnih.govuni-halle.de |

| Conjugated Enynes | Dehydration | Fe(III) catalyst, 1,2,3-triazole | ntu.edu.tw |

| Allenes | Myers Allene Synthesis | DEAD, PPh₃, arenesulfonylhydrazine | nih.gov |

| Allenes | Sₙ2' Substitution | Organozinc reagents (from propargyl mesylates) | researchgate.net |

Strategic Role in the Synthesis of Natural Product Frameworks and Bioactive Compounds

Propargyl and homopropargyl alcohols are fundamental structural motifs found in numerous bioactive natural products and serve as crucial building blocks in their total synthesis. nih.govmdpi.com The strategic incorporation of a propargyl alcohol unit, such as this compound, into a synthetic route provides a versatile handle for subsequent transformations to build molecular complexity.

For instance, the total synthesis of the natural pyrrole (B145914) lactone, longanlactone, involved a key step where a propargyl alcohol was formed through a zinc-catalyzed Barbier propargylation of an aldehyde. nih.gov Similarly, the asymmetric total synthesis of (–)-epiquinamide utilized a one-pot sequential α-amination/propargylation of an aldehyde to generate a strategic homopropargyl alcohol intermediate. nih.gov These examples underscore the importance of propargylation reactions in creating chiral centers and introducing the alkyne functionality, which can be further elaborated into various structural features common in natural products. The thienyl group in this compound can act as a bioisostere for a phenyl ring, making it an attractive building block for synthesizing analogs of known bioactive compounds to explore structure-activity relationships.

Facilitation of Novel Carbon Skeleton Construction and Highly Functionalized Molecules

The unique reactivity of propargyl alcohols enables the construction of novel carbon skeletons and provides access to highly functionalized molecules through a variety of carbon-carbon bond-forming reactions. nih.govlibretexts.orgchemistry.coach

A significant example involving a thienyl-substituted propargyl alcohol is its reaction with a ruthenium complex, Cp(PPh₃)₂RuCl. This reaction leads to a novel cyclization process between the thiophene (B33073) ring and the inner carbon of the alkyne, forming a naphthothiophene skeleton. ntu.edu.tw This transformation, which proceeds through a ruthenium-carbene complex, represents a powerful method for constructing a complex, fused-ring system from a relatively simple linear precursor. Subsequent reaction of the resulting carbene complex with oxygen affords the corresponding naphthothiophene aldehyde in high yield. ntu.edu.tw

Furthermore, ruthenium complexes can catalyze various cascade conversions of propargyl alcohols with different nucleophiles. nih.govuni-halle.de These tandem reactions can generate diverse carbo- and heterocyclic structures, such as spirocyclopentenes and 4H-pyrans, by forming multiple C-C and C-O bonds in a single operation. uni-halle.de The ability of the propargyl alcohol to act as a five-carbon synthon in such cascade reactions allows for the rapid assembly of complex molecular frameworks. nih.gov The propargylic substitution reaction, catalyzed by diruthenium complexes, also allows for the direct, one-step formation of C-O, C-N, and C-P bonds by reacting the alcohol with various heteroatom-centered nucleophiles, leading to highly functionalized propargyl derivatives. nih.gov

Q & A

What are the common synthetic routes for 1-(2-Thienyl)-2-propyne-1-ol, and how can reaction conditions be optimized?

Basic:

The synthesis typically involves the nucleophilic addition of a propargyl alcohol derivative to a thienyl electrophile. For example, a Grignard reagent (e.g., 2-thienylmagnesium bromide) can react with propargyl aldehyde, followed by acid quenching. Key variables include solvent choice (e.g., THF or ether), temperature (−78°C to room temperature), and stoichiometric control to minimize side reactions like over-addition .

Advanced:

Advanced methods may employ transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling) between 2-bromothiophene and propargyl alcohol derivatives. Catalytic systems (Pd/Cu) and ligand selection (e.g., PPh₃) critically influence yield and regioselectivity. Optimization requires monitoring via TLC or GC-MS to track intermediate formation and byproduct suppression .

How can researchers characterize the purity and structural integrity of this compound?

Basic:

Standard characterization includes:

- NMR : ¹H/¹³C NMR to confirm thienyl (δ 6.5–7.5 ppm) and propargyl (δ 2.5–3.5 ppm for -C≡CH) moieties.

- IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced:

For resolving ambiguities (e.g., stereochemical byproducts), X-ray crystallography or 2D NMR (COSY, HSQC) is recommended. Computational modeling (DFT) can predict spectroscopic profiles and validate experimental data .

What are the stability challenges for this compound under varying storage conditions?

Basic:

The compound is sensitive to:

- Moisture : Hydrolysis of the propargyl alcohol group can occur, requiring anhydrous storage (e.g., molecular sieves).

- Light/Oxygen : Thienyl groups may undergo photooxidation; store in amber vials under inert gas (N₂/Ar) .

Advanced:

Long-term stability studies (e.g., accelerated aging at 40°C/75% RH) coupled with HPLC monitoring can quantify degradation products. Stabilizers like BHT (butylated hydroxytoluene) may suppress radical-mediated decomposition .

How does the reactivity of this compound compare in click chemistry vs. traditional alkyne reactions?

Advanced:

The propargyl alcohol group enables click chemistry (e.g., CuAAC with azides) for bioconjugation or polymer synthesis. However, the electron-withdrawing thienyl group reduces alkyne nucleophilicity, necessitating optimized Cu(I) catalysts (e.g., TBTA ligands) to enhance reaction rates . In contrast, traditional alkyne reactions (e.g., hydroalkynylation) may require harsher conditions (e.g., Pd catalysis) due to steric hindrance from the thienyl ring .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced:

Discrepancies in yields (e.g., 40–75%) often arise from:

- Impurity in starting materials : Thienyl Grignard reagents may contain residual bromothiophene; purity checks via GC-MS are essential.

- Side reactions : Propargyl alcohols can undergo Meyer-Schuster rearrangement to form allenyl ketones. Kinetic control (low temperature) and stoichiometric precision mitigate this .

What role does this compound play in polymer chemistry?

Advanced:

The compound serves as a monomer for synthesizing thiophene-functionalized polymers via thiol-ene or radical polymerization. Its alkyne group enables post-polymerization modifications (e.g., grafting fluorescent tags). Studies show that copolymerization with styrene derivatives enhances conductivity in organic electronics .

How can researchers address solubility issues during experimental design?

Basic:

The compound is sparingly soluble in polar solvents (e.g., water). Use aprotic solvents (DMF, DMSO) or mixed systems (THF/MeOH) for reactions. Sonication or heating (≤60°C) may improve dissolution .

Advanced:

For aqueous applications, derivatization (e.g., PEGylation) or micellar encapsulation (using surfactants like SDS) enhances solubility. Dynamic light scattering (DLS) can assess colloidal stability .

What safety protocols are critical when handling this compound?

Basic:

- PPE : Wear nitrile gloves (EN 374 certified), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.